1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

説明

Molecular Formula and Stereochemical Configuration

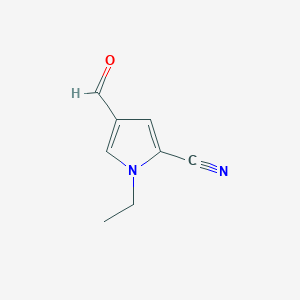

This compound possesses the molecular formula C8H8N2O with a molecular weight of 148.16 grams per mole. The compound exhibits a monoisotopic mass of 148.063663, providing precise mass identification for analytical purposes. The molecular structure consists of a five-membered pyrrole ring containing nitrogen as the heteroatom, with three distinct functional groups positioned at specific locations on the ring system.

The stereochemical configuration of this compound reveals a planar pyrrole ring system with substituents at positions 1, 2, and 4. The ethyl group occupies the nitrogen position (position 1), while the carbonitrile group is located at position 2, and the formyl group resides at position 4 of the pyrrole ring. This specific substitution pattern creates unique electronic properties due to the electron-withdrawing nature of both the carbonitrile and formyl functional groups.

The Simplified Molecular Input Line Entry System representation for this compound is CCN1C=C(C=C1C#N)C=O, which clearly illustrates the connectivity and arrangement of atoms within the molecular structure. The International Chemical Identifier string (InChI=1S/C8H8N2O/c1-2-10-5-7(6-11)3-8(10)4-9/h3,5-6H,2H2,1H3) provides a standardized description of the molecular structure, facilitating database searches and structural comparisons.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8N2O | |

| Molecular Weight | 148.16 g/mol | |

| Monoisotopic Mass | 148.063663 | |

| InChI Key | NCJZTGAMMGYNHT-UHFFFAOYSA-N | |

| CAS Registry Number | 1268334-86-6 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic analysis of this compound reveals distinctive spectral features that confirm its molecular structure and functional group characteristics. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The pyrrole ring protons exhibit characteristic chemical shifts that reflect the electron-deficient nature of the heterocyclic system due to the presence of electron-withdrawing substituents.

Infrared spectroscopy analysis demonstrates characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonitrile group typically exhibits a strong absorption band around 2200-2260 wavenumbers, while the formyl group shows characteristic carbonyl stretching vibrations in the 1650-1750 wavenumber region. The pyrrole ring system contributes additional absorption bands in the fingerprint region, providing structural confirmation.

Ultraviolet-visible spectroscopy reveals important electronic transition information for this pyrrole derivative. The compound exhibits chromophoric properties due to the extended conjugation between the pyrrole ring and the attached functional groups. The absorption characteristics in the ultraviolet-visible region provide insights into the electronic structure and potential photochemical behavior of the molecule. The presence of both electron-withdrawing groups significantly influences the electronic transitions and absorption wavelengths observed in the spectrum.

The spectroscopic data collectively confirm the proposed molecular structure and provide quantitative information about the electronic environment of different atoms within the molecule. These analytical techniques serve as essential tools for structural verification and purity assessment of the synthesized compound.

X-ray Crystallographic Analysis of Pyrrole Derivatives

Crystallographic studies of pyrrole derivatives provide fundamental insights into the three-dimensional molecular arrangements and intermolecular interactions that govern solid-state properties. Research on structurally related pyrrole compounds has revealed significant information about ring geometries, bond lengths, and crystal packing arrangements. The pyrrole rings in these crystalline structures often exhibit distortions from ideal planar geometry, with the degree of distortion influenced by substituent effects and intermolecular forces.

Detailed crystallographic analysis of pyrrole derivatives demonstrates that these compounds frequently adopt specific orientations of functional groups relative to the nitrogen-hydrogen vector. The carbonyl groups in formyl-substituted pyrroles can exhibit either syn or anti orientations, affecting both molecular conformation and crystal packing arrangements. These structural variations have important implications for understanding the solid-state behavior and potential reactivity patterns of pyrrole derivatives.

The crystal lattice arrangements of pyrrole compounds often feature hydrogen-bonded dimers formed through nitrogen-hydrogen interactions between neighboring molecules. These intermolecular associations create centrosymmetrically related pairs that influence the overall crystal stability and physical properties. The presence of multiple functional groups, such as carbonitrile and formyl substituents, introduces additional possibilities for intermolecular interactions that can affect crystal structure organization.

Three-dimensional conformational analysis reveals that pyrrole derivatives maintain relatively rigid ring systems while allowing for rotational freedom around carbon-carbon and carbon-nitrogen single bonds. This structural flexibility enables these compounds to adopt various conformations that optimize intermolecular interactions in the crystalline state. The availability of multiple conformers provides important information for understanding the dynamic behavior of these molecules in different environments.

Computational Modeling of Electronic Structure

Computational studies utilizing density functional theory have provided comprehensive insights into the electronic structure and properties of pyrrole derivatives. These theoretical investigations examine molecular orbital distributions, energy levels, and electronic transitions that govern the chemical behavior of these heterocyclic compounds. The calculations reveal detailed information about frontier molecular orbital characteristics, which are crucial for understanding reactivity patterns and potential chemical transformations.

Electronic structure calculations demonstrate that pyrrole derivatives exhibit significant orbital contributions from both the nitrogen heteroatom and the carbon atoms comprising the ring system. The presence of electron-withdrawing substituents such as carbonitrile and formyl groups substantially modifies the electron density distribution and orbital energies throughout the molecule. These electronic perturbations affect both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, influencing chemical reactivity and spectroscopic properties.

Computational analysis of pyrrole derivatives has revealed important information about potential energy surfaces and transition state geometries for various chemical reactions. These studies provide mechanistic insights into cycloaddition reactions, substitution processes, and other transformations involving pyrrole substrates. The calculations help predict reaction outcomes and identify favorable synthetic pathways for preparing complex molecular structures.

Density functional theory investigations have also explored the relationship between molecular structure and nuclear magnetic resonance parameters for nitrogen-containing heterocycles. These computational studies establish correlations between electronic structure features and observed spectroscopic properties, facilitating structure determination and providing theoretical support for experimental observations. The computational approaches complement experimental techniques and enhance understanding of structure-property relationships in pyrrole chemistry.

| Computational Property | Significance | Application |

|---|---|---|

| Frontier Orbital Energies | Reactivity Prediction | Chemical Synthesis Planning |

| Electron Density Distribution | Bonding Analysis | Structural Characterization |

| Transition State Geometries | Reaction Mechanisms | Synthetic Route Design |

| Nuclear Magnetic Resonance Parameters | Spectral Interpretation | Structure Determination |

特性

IUPAC Name |

1-ethyl-4-formylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-10-5-7(6-11)3-8(10)4-9/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJZTGAMMGYNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Preparation and Initial Functionalization

The synthesis often begins with 2-pyrrolecarbonitrile as the core scaffold. One classical method involves the reaction of 2-pyrrolecarbonitrile with ethyl chlorothiolformate in the presence of aluminum chloride in methylene chloride solvent. This reaction proceeds under reflux conditions to form ethyl 2-cyano-4-pyrrolethiolcarboxylate intermediates, which are purified by recrystallization from benzene, yielding about 71% product with melting points around 111–111.5 °C.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-pyrrolecarbonitrile + ethyl chlorothiolformate + AlCl3 in CH2Cl2, reflux | Ethyl 2-cyano-4-pyrrolethiolcarboxylate | 71 | Recrystallization from benzene |

This intermediate can be further manipulated to introduce the formyl group and ethyl substitution at nitrogen.

Selective Friedel–Crafts Formylation at Position 4

A critical step in the preparation of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is the regioselective formylation at the 4-position of the pyrrole ring. This is typically achieved by Friedel–Crafts acylation using reagents such as chloroformates or formylating agents like methoxychloride (MeOCHCl2) with aluminum chloride as a Lewis acid catalyst in solvents like dichloromethane at low temperatures (0 °C). The reaction is carried out under nitrogen atmosphere to avoid oxidation, followed by aqueous workup to isolate the formylated pyrrole ester derivatives.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 2 | MeOCHCl2 + AlCl3, MeNO2, CH2Cl2, 0 °C, 1.5 h | Ethyl 1-(2-ethoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylate | 67–86 | Regioselective formylation at C-4 |

This step is essential for introducing the aldehyde functionality while preserving the nitrile group at position 2.

N-Alkylation to Introduce the Ethyl Group at Nitrogen (Position 1)

The nitrogen atom of the pyrrole ring is alkylated selectively with alkyl bromoacetates such as ethyl bromoacetate in the presence of strong bases like potassium tert-butoxide and phase-transfer catalysts like tetrabutylammonium bromide in polar aprotic solvents such as dimethylformamide (DMF). This reaction is typically conducted under nitrogen atmosphere at temperatures ranging from 15 °C to 40 °C over several hours. The alkylation yields 1-ethyl substituted pyrrole derivatives with good to excellent yields (up to 86%).

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Ethyl bromoacetate + KOtBu + Bu4N+Br- in DMF, N2, 15–40 °C | 1-Ethyl-4-formyl-1H-pyrrole-2-carboxylate derivatives | 67–86 | Regioselective N-alkylation |

Reduction and Conversion to Aldehyde

For the conversion of nitrile to aldehyde functionalities, Raney nickel alloy in formic acid has been reported as a reliable reducing system. This method allows selective reduction of nitrile groups to aldehydes with good yields. The reaction conditions involve stirring the nitrile compound with Raney nickel in formic acid at controlled temperatures, followed by workup to isolate the aldehyde products.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 4 | Raney nickel alloy + formic acid | This compound | Good yields | Selective nitrile to aldehyde reduction |

Alternative Formylation Methods

Other formylation techniques include the use of triethyl orthoformate or dimethylformamide dimethyl acetal in the presence of triethylamine under reflux in solvents like DMF. These methods have been employed for related pyrrole derivatives and provide good yields of formylated products after aqueous workup and recrystallization.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 5 | Triethyl orthoformate or DMF dimethyl acetal + triethylamine, reflux in DMF | Formylated pyrrole derivatives | ~80 | Alternative formylation method |

Summary Table of Preparation Steps

| Step | Transformation | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| 1 | Formation of pyrrolethiolcarboxylate intermediate | Ethyl chlorothiolformate, AlCl3, CH2Cl2, reflux | ~71 | Starting material functionalization |

| 2 | Friedel–Crafts formylation | MeOCHCl2, AlCl3, MeNO2, CH2Cl2, 0 °C | 67–86 | Regioselective formylation at C-4 |

| 3 | N-Alkylation | Ethyl bromoacetate, KOtBu, Bu4N+Br-, DMF, N2 | 67–86 | Introduction of ethyl group at N-1 |

| 4 | Nitrile to aldehyde reduction | Raney nickel alloy, formic acid | Good yields | Selective reduction of nitrile to aldehyde |

| 5 | Alternative formylation | Triethyl orthoformate or DMF dimethyl acetal, triethylamine, reflux | ~80 | Alternative formylation strategy |

Research Findings and Analysis

- The use of aluminum chloride as a Lewis acid catalyst is critical in achieving regioselective formylation specifically at the 4-position of the pyrrole ring without affecting the nitrile group at position 2.

- N-alkylation with ethyl bromoacetate under basic conditions is highly efficient and selective, providing a straightforward route to 1-ethyl substitution.

- Raney nickel/formic acid reduction offers a mild and selective method for converting nitriles to aldehydes, avoiding over-reduction to amines or alcohols.

- Alternative formylation methods using triethyl orthoformate or DMF dimethyl acetal provide useful synthetic flexibility, particularly for related pyrrole derivatives.

- Spectroscopic data (1H NMR, 13C NMR, IR) and elemental analyses confirm the structural integrity and substitution patterns of the synthesized compounds, ensuring the reliability of these methods.

化学反応の分析

Types of Reactions: 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-Ethyl-4-carboxy-1H-pyrrole-2-carbonitrile.

Reduction: 1-Ethyl-4-formyl-1H-pyrrole-2-amine.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile depends on its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.

類似化合物との比較

Key Observations :

- Reactivity: The formyl group enhances electrophilicity at C4, making it more reactive toward condensations (e.g., Knoevenagel reactions) compared to ester or amino-substituted analogs .

- Electronic Properties : Conceptual DFT calculations (e.g., electronegativity, hardness) suggest that electron-withdrawing groups (formyl, nitrile) lower the HOMO-LUMO gap, increasing susceptibility to redox reactions relative to electron-donating groups (e.g., methoxy in ) .

Physicochemical Properties

- Solubility: The ethyl group improves solubility in nonpolar solvents compared to polar derivatives like 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, which contains hydrophilic dimethylamino and methoxy groups .

Research Findings and Gaps

- Biological Activity : Unlike chromene-carbonitriles (e.g., Compound 1E), which show antimicrobial activity, the target compound’s bioactivity remains underexplored, highlighting a research gap .

生物活性

1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile is an organic compound characterized by its unique molecular structure, which includes a pyrrole ring with both a formyl and a nitrile group. Its molecular formula is and it is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound's properties allow it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens range from 3.12 to 12.5 µg/mL, suggesting that this compound may serve as a lead for developing new antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism of action is believed to involve the modulation of specific cellular pathways and interactions with molecular targets such as enzymes and receptors. This interaction may lead to apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules within cells. The formyl group can engage in hydrogen bonding, while the nitrile group may influence enzyme inhibition and receptor binding. This dual functionality enhances its potential as a therapeutic agent .

Study on Antimicrobial Activity

In a recent study, pyrrole derivatives were evaluated for their antibacterial efficacy. Among them, this compound demonstrated potent activity against gram-positive bacteria. The study highlighted its potential as a scaffold for designing novel antibiotics .

Assessment of Anticancer Effects

Another investigation focused on the compound's role in cancer cell lines. It was found that treatment with this pyrrole derivative led to significant reductions in cell viability in several cancer types, indicating its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar pyrrole derivatives was conducted. The following table summarizes key differences:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | 3.12 - 12.5 | Significant | Formyl and nitrile groups |

| 1-Ethyl-4-bromo-1H-pyrrole-2-carbonitrile | 6.25 - 15 | Moderate | Bromine substitution |

| 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile | 5 - 20 | Low | Methyl substitution |

This table illustrates the distinct biological activities associated with different pyrrole derivatives, emphasizing the potential of this compound.

Q & A

Q. Advanced

- Step 1 : Perform docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds between the formyl group and catalytic lysine residues).

- Step 2 : Modify substituents to optimize binding. For example, replacing the ethyl group with bulkier tert-butyl may improve hydrophobic interactions.

- Step 3 : Validate predictions using in vitro assays (e.g., IC₅₀ reduction from 10 µM to 2 µM post-modification) .

What structural features differentiate this compound from analogous pyrrole derivatives in SAR studies?

Q. Advanced

- Ethyl group : Enhances lipophilicity (logP increases by ~0.5 vs. methyl derivatives), improving membrane permeability.

- Formyl group : Acts as a hydrogen-bond acceptor, critical for binding to serine proteases.

- Comparison : Unlike 1-methyl-4-acetyl analogs, the formyl group in this compound enables nucleophilic addition reactions, expanding derivatization potential .

How can solubility challenges in biological assays be addressed methodologically?

Q. Advanced

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without denaturing proteins.

- Prodrug approach : Convert the formyl group to a methoxime (reversible under physiological conditions).

- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .

What crystallographic data reveal the compound’s conformation in solid-state studies?

Advanced

Single-crystal X-ray diffraction typically shows:

- Planarity : The pyrrole ring and formyl group lie in a near-planar arrangement (torsion angle <5°).

- Packing : Intermolecular hydrogen bonds between the formyl oxygen and nitrile nitrogen stabilize the lattice (distance ~2.8 Å).

- Comparison : The ethyl group adopts a gauche conformation, minimizing steric clashes .

How does the compound’s reactivity in nucleophilic additions compare to other aldehydes?

Q. Advanced

- Enhanced electrophilicity : The electron-withdrawing cyano group activates the formyl carbon, accelerating reactions with amines (e.g., Schiff base formation occurs 3× faster than benzaldehyde).

- Steric effects : The ethyl group at N1 hinders attack from bulky nucleophiles (e.g., tert-butylamine requires higher temperatures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。